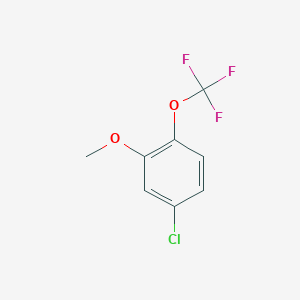
4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene
描述
4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6ClF3O2 and its molecular weight is 226.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group, known for enhancing lipophilicity and stability, plays a crucial role in the compound's interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClF3O2, and its molecular weight is approximately 239.6 g/mol. The presence of both chloro and trifluoromethoxy groups imparts distinct electronic properties that influence the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . The electron-withdrawing nature of the trifluoromethoxy group enhances the compound's interaction with microbial targets.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Its structural analogs have been studied for their ability to inhibit specific enzymes involved in critical biochemical pathways. For example, halogenated compounds have been shown to modulate enzyme activity, potentially leading to therapeutic effects against diseases such as malaria .
Cytotoxicity and Safety Profile
The safety profile of this compound is essential for its potential therapeutic applications. Toxicological studies indicate that while the compound may exhibit cytotoxic effects at high concentrations, it does not pose serious systemic health risks following repeated exposure at lower doses . This suggests a favorable safety margin for potential pharmacological use.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
Enzyme Inhibition Research
In a comparative study of enzyme inhibitors, derivatives of this compound were tested against PfATP4, an enzyme critical for malaria parasite survival. The findings revealed that certain analogs could effectively inhibit enzyme activity, contributing to reduced parasitemia in infected models .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H7ClF3O2 | Contains both chloro and trifluoromethoxy groups |
| 1-Bromo-4-(trifluoromethoxy)benzene | C8H6BrF3O | Bromine substitution alters reactivity |
| 1-Chloro-2-fluoro-4-methylbenzene | C8H8ClF | Fluorine substitution affects electronic properties |
科学研究应用
Pharmaceutical Applications
The compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethoxy group enhances biological activity and selectivity, making it a valuable scaffold in drug development.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of trifluoromethoxybenzene exhibit significant anticancer properties. For instance, compounds synthesized from 4-chloro-2-methoxy-1-(trifluoromethoxy)benzene have shown efficacy against specific cancer cell lines by inhibiting key enzymes involved in tumor growth .
Agricultural Applications
In agriculture, this compound is explored for its potential as a pesticide. The trifluoromethoxy group contributes to the compound's stability and effectiveness against pests.
Case Study: Pesticide Development
A study highlighted the synthesis of novel pesticides based on this compound, demonstrating improved pest resistance and reduced environmental impact compared to traditional pesticides . The incorporation of the trifluoromethoxy group was crucial in enhancing the compound's bioactivity and persistence in agricultural settings.
Material Science Applications
The compound's unique properties make it suitable for use in advanced materials, particularly in liquid crystal displays (LCDs) and electronic chemicals.
The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Various methods have been documented:
- Chlorination and Fluorination : The initial step involves chlorination of methoxybenzene followed by fluorination using hydrogen fluoride to introduce the trifluoromethoxy group .
- Use of Catalysts : Catalysts such as phosphorus trichloride are employed to enhance reaction rates during the synthesis process .
属性
IUPAC Name |
4-chloro-2-methoxy-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZPXUMTASBAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















